1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Lipophilicity Drug-likeness Physicochemical profiling

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic heterocyclic small molecule (C₁₆H₂₀N₂O₃, MW 288.34 g/mol) composed of a fused pyrrolo[1,2-a]pyrazine bicycle bearing a 3,4,5-trimethoxyphenyl substituent at the 1‑position. The compound is catalogued as a research‑grade screening sample (e.g., IFLAB‑BB F1386‑0126) and is primarily sourced via custom synthesis.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 73627-27-7
Cat. No. B1303596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS73627-27-7
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2
InChIInChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3
InChIKeyLCMFCXIQZPMJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 73627-27-7): Structural Identity and Core Scaffold


1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic heterocyclic small molecule (C₁₆H₂₀N₂O₃, MW 288.34 g/mol) composed of a fused pyrrolo[1,2-a]pyrazine bicycle bearing a 3,4,5-trimethoxyphenyl substituent at the 1‑position [1]. The compound is catalogued as a research‑grade screening sample (e.g., IFLAB‑BB F1386‑0126) and is primarily sourced via custom synthesis . Its core scaffold has been independently explored for translocator protein (TSPO) ligands and HDAC6 inhibitors, indicating the pharmacophoric versatility of the pyrrolo[1,2-a]pyrazine system [2].

Why 1‑Aryl‑1,2,3,4‑tetrahydropyrrolo[1,2‑a]pyrazine Analogs Cannot Substitute for the 3,4,5‑Trimethoxyphenyl Derivative (CAS 73627-27-7)


The 1‑aryl position on the tetrahydropyrrolo[1,2‑a]pyrazine core is the principal driver of physicochemical and biological divergence. Replacing the 3,4,5‑trimethoxyphenyl group with a simple phenyl or mono‑methoxyphenyl substituent markedly alters computed LogP, topological polar surface area (TPSA), hydrogen‑bond acceptor capacity, and steric bulk, which in turn affect solubility, permeability, and target‑binding complementarity [1]. In TSPO‑ligand SAR studies, even minor modifications to the aromatic substituent resulted in dose‑activity differences spanning two orders of magnitude, demonstrating that the aryl group is not a passive spectator [2]. Consequently, procurement of a generic 1‑aryl analog without the 3,4,5‑trimethoxy substitution pattern would yield a chemically distinct entity with unvalidated biological behaviour, undermining reproducibility in both biochemical and cellular assays.

Quantitative Differentiation Evidence: 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vs. Closest 1‑Aryl Analogs


Lipophilicity Reduction (XLogP3) Relative to the 1‑Phenyl Analog

The 3,4,5‑trimethoxy substitution reduces the calculated partition coefficient (XLogP3) of the target compound to 1.4, versus 2.3 for the unsubstituted 1‑phenyl analog [1]. This ~0.9 log unit decrease in lipophilicity can translate to improved aqueous solubility and a better alignment with empirical drug‑likeness guidelines (e.g., Lipinski Rule of 5).

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Hydrogen‑Bond Acceptor Capacity vs. 1‑Phenyl and 1‑(4‑Methoxyphenyl) Analogs

The target compound possesses four hydrogen‑bond acceptor (HBA) atoms (three methoxy oxygens plus the pyrazine nitrogen), compared with one HBA for the 1‑phenyl analog and two for the 1‑(4‑methoxyphenyl) analog [1]. Higher HBA count can improve aqueous solubility and enable specific polar interactions within a protein binding site.

Hydrogen bonding Solubility Molecular recognition

Topological Polar Surface Area (TPSA) Expansion and Its Impact on Permeability

The TPSA of the target compound is 44.7 Ų, approximately 1.8‑fold higher than the 24.9 Ų of the 1‑phenyl analog [1]. Although both values fall within the range generally considered acceptable for oral absorption (<140 Ų), the increase modulates passive membrane permeability and may influence blood‑brain barrier penetration, which is relevant for CNS programmes exploiting the pyrrolo[1,2‑a]pyrazine scaffold.

Polar surface area Membrane permeability CNS drug design

Molecular Weight and Rotatable Bond Burden vs. 1‑Phenyl Scaffold

The target compound has a molecular weight of 288.34 g/mol and four rotatable bonds (the three methoxy groups and the aryl‑core linkage), while the 1‑phenyl analog weighs 198.26 g/mol with a single rotatable bond [1]. The ~90 Da increase must be evaluated against the functional benefits of the trimethoxy motif; in fragment‑based or lead‑likeness contexts, the added mass may be acceptable if accompanied by a commensurate gain in binding affinity or selectivity.

Molecular weight Ligand efficiency Fragment-based screening

Recommended Application Scenarios for 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 73627-27-7)


Medicinal Chemistry Hit Expansion of Kinase or TSPO‑Targeted Libraries

The compound’s balanced lipophilicity (XLogP3 1.4) and moderate TPSA (44.7 Ų) make it suitable as a starting point for kinase‑focused or TSPO‑ligand libraries where the 3,4,5‑trimethoxyphenyl motif is a recognised pharmacophore [1]. Its pre‑functionalised aryl ring allows rapid analogue synthesis without the need for late‑stage methoxylation .

Physicochemical Comparator in Drug‑Likeness Profiling Panels

When profiling the impact of methoxy substitution on solubility and permeability, the target compound can serve as a benchmark against the simpler 1‑phenyl and 1‑(4‑methoxyphenyl) congeners, owing to its well‑characterised computed descriptors (MW 288.34, HBA 4, TPSA 44.7 Ų) [1].

Building Block for CNS‑Oriented Pyrrolo[1,2‑a]pyrazine Derivatives

The TPSA of 44.7 Ų sits near the upper boundary of the typical CNS‑penetrant range (often <60‑70 Ų). Combined with its modest molecular weight, the compound provides a scaffold that balances brain penetration potential with adequate solubility, as evidenced by published CNS activity in the pyrrolo[1,2‑a]pyrazine class [2].

Quote Request

Request a Quote for 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.